An In-Depth Technical Guide to N-Fmoc-3-iodo-L-alanine methyl ester (CAS Number 156017-42-4)
An In-Depth Technical Guide to N-Fmoc-3-iodo-L-alanine methyl ester (CAS Number 156017-42-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Fmoc-3-iodo-L-alanine methyl ester is a pivotal synthetic building block in modern peptide chemistry and drug discovery. This molecule incorporates three key features: the L-alanine backbone, which maintains biological relevance; a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, rendering it ideal for solid-phase peptide synthesis (SPPS); and a reactive iodine atom at the β-position, which serves as a versatile handle for a variety of chemical modifications. The methyl ester protection of the C-terminus provides further stability and options for downstream derivatization. This guide provides a comprehensive overview of its synthesis, characterization, and strategic applications, with a focus on the underlying chemical principles that inform its use in the laboratory.
Core Properties and Specifications
This derivative of L-alanine is a white to off-white crystalline solid, typically with a purity of 98% or higher.[1][2] It is soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).
| Property | Value | Source(s) |
| CAS Number | 156017-42-4 | [3] |
| Molecular Formula | C₁₉H₁₈INO₄ | [2][4] |
| Molecular Weight | 451.26 g/mol | [4][5] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [1] |
| Predicted Boiling Point | 561.1 ± 45.0 °C | [4][5] |
| Predicted Density | 1.572 ± 0.06 g/cm³ | [3] |
| Storage Conditions | 2-8°C, protect from light | [2] |
Synthesis of N-Fmoc-3-iodo-L-alanine methyl ester
The synthesis of N-Fmoc-3-iodo-L-alanine methyl ester is typically achieved through a two-step process starting from the readily available N-Fmoc-L-serine. The core strategy involves the conversion of the hydroxyl group of serine into a good leaving group, followed by nucleophilic substitution with iodide.
Caption: Synthetic workflow for N-Fmoc-3-iodo-L-alanine methyl ester.
Detailed Experimental Protocol:
This protocol is adapted from established procedures for the synthesis of similar β-halogenated amino acids.[6]
Step 1: Esterification of N-Fmoc-L-serine
-
Suspend N-Fmoc-L-serine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield N-Fmoc-L-serine methyl ester, which can be used in the next step without further purification.
Step 2: Tosylation of N-Fmoc-L-serine methyl ester
-
Dissolve the N-Fmoc-L-serine methyl ester from the previous step in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) (1.5 equivalents) portion-wise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 4-6 hours, then allow it to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Fmoc-O-tosyl-L-serine methyl ester.
Step 3: Iodination to yield N-Fmoc-3-iodo-L-alanine methyl ester
-
Dissolve the crude N-Fmoc-O-tosyl-L-serine methyl ester in acetone.
-
Add sodium iodide (NaI) (3 equivalents) and stir the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, filter the mixture to remove the sodium tosylate precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain N-Fmoc-3-iodo-L-alanine methyl ester as a white solid.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
| Analytical Technique | Expected Observations |
| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm): 7.78 (d, 2H), 7.62 (d, 2H), 7.45-7.30 (m, 4H), 5.72-5.63 (m, 1H), 4.62-4.56 (m, 1H), 4.48-4.35 (m, 2H), 4.30-4.20 (m, 1H), 3.84 (s, 3H), 3.66-3.55 (m, 2H).[7] |
| ¹³C-NMR (100 MHz, CDCl₃) | Expected peaks around δ 170 (ester C=O), 156 (carbamate C=O), 143, 141 (fluorenyl quaternary C), 127, 125, 120 (fluorenyl aromatic C), 67 (Fmoc CH₂), 53 (α-C), 52 (OCH₃), 47 (Fmoc CH), and a key signal for the β-carbon bearing the iodine (CH₂I) at approximately δ 10-15. |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ at m/z 452.0, [M+Na]⁺ at m/z 474.0. |
| FT-IR (ATR, cm⁻¹) | Characteristic peaks expected around 3300 (N-H stretch), 3050 (aromatic C-H stretch), 2950 (aliphatic C-H stretch), 1745 (ester C=O stretch), 1715 (carbamate C=O stretch), 1520 (N-H bend, Amide II), and 1250 (C-O stretch).[8] |
Applications in Research and Development
The unique trifunctional nature of N-Fmoc-3-iodo-L-alanine methyl ester makes it a valuable tool in several areas of chemical biology and drug discovery.
Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block for the incorporation of a non-natural, functionalized amino acid into peptides via Fmoc-based SPPS. The Fmoc group allows for its seamless integration into standard automated or manual synthesis protocols.
Caption: Incorporation of N-Fmoc-3-iodo-L-alanine methyl ester in SPPS.
Protocol for Coupling in SPPS:
Due to the potential steric hindrance of the iodo-substituent, optimized coupling conditions are recommended.
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 15-30 minutes to remove the N-terminal Fmoc group.[9] Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, pre-activate N-Fmoc-3-iodo-L-alanine methyl ester (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) in DMF for 2-5 minutes.[10]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature. For this sterically demanding amino acid, a longer coupling time or a double coupling may be necessary.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Post-Synthetic Modification via Cross-Coupling Reactions
The carbon-iodine bond is a key functional handle for post-synthetic modification of peptides. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, allowing for the introduction of a wide range of functionalities.[11]
Caption: Palladium-catalyzed cross-coupling reactions of the iodo-alanine residue.
-
Suzuki Coupling: Reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base allows for the introduction of aromatic moieties, which is valuable for structure-activity relationship (SAR) studies and the development of constrained peptides.[12][13]
-
Sonogashira Coupling: Coupling with a terminal alkyne using a palladium/copper co-catalyst system introduces an alkyne functionality.[4][14] This alkyne can then be further modified, for example, via click chemistry, for bioconjugation or labeling with fluorophores or affinity tags.
Saponification of the Methyl Ester
For applications where a C-terminal carboxylic acid is required, the methyl ester can be hydrolyzed. This is typically done after the peptide synthesis and modification are complete.
Protocol for Methyl Ester Hydrolysis:
Care must be taken to avoid racemization and side reactions.
-
Dissolve the protected peptide methyl ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, carefully acidify the reaction mixture to pH ~5-6 with a dilute acid such as 1M HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Safety and Handling
N-Fmoc-3-iodo-L-alanine methyl ester should be handled in a well-ventilated fume hood.[15] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[15] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[15] Store the compound in a tightly sealed container in a cool, dry place, protected from light.[2]
Conclusion
N-Fmoc-3-iodo-L-alanine methyl ester is a highly versatile and valuable reagent for peptide chemists and drug discovery scientists. Its unique combination of an Fmoc-protected amine for SPPS, a methyl-protected carboxyl group, and a reactive iodinated side chain provides a powerful platform for the synthesis of complex and functionally diverse peptides. A thorough understanding of its synthesis, characterization, and reaction chemistry, as outlined in this guide, is essential for its effective and strategic implementation in research and development.
References
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- Jackson, R. F. W., & Perez-Gonzalez, M. (2005). SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER: A USEFUL BUILDING BLOCK IN THE SYNTHESIS OF NONNATURAL α-AMINO ACIDS VIA PALLADIUM CATALYZED CROSS COUPLING REACTIONS. Organic Syntheses, 81, 77.
- N-Fmoc-3-iodo-L-alanine methyl ester | 156017-42-4. (n.d.). Sigma-Aldrich.
- Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(12), 4973–4978.
- Binette, R., Desgagné, M., Theaud, C., & Boudreault, P.-L. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788.
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- N-Fmoc-3-iodo-L-alanine methyl ester | 156017-42-4. (n.d.). Sigma-Aldrich.
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- Cross-coupling reaction. (2024, March 23). In Wikipedia.
- N-Fmoc-3-iodo-L-alanine methyl ester 156017-42-4. (n.d.). Zhengzhou Lingzhiyue Technology Co., Ltd.
- (R)-methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega, 7(14), 11895–11902.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- The most identified peaks of the FTIR spectra (cm-1) used as a... (n.d.).
- 156017-42-4 | Fmoc-β-Iodo-Ala-OMe | Chiral Building Blocks. (n.d.). Ambeed.com.
- N-Fmoc-3-iodo-L-alanine methyl ester | 156017-42-4. (n.d.). Sigma-Aldrich.
- N-Fmoc-3-iodo-L-alanine methyl ester | CAS#:156017-42-4. (n.d.). Chemsrc.
- Sonogashira coupling. (2024, March 18). In Wikipedia.
- Qiao, J. X., et al. (2016). Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 81(19), 9499–9506.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions. (n.d.).
- 156017-42-4 | Fmoc-β-Iodo-Ala-OMe | Chiral Building Blocks. (n.d.). Ambeed.com.
- Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. (2006).
- FMOC-Ala-OH(35661-39-3) 13C NMR spectrum. (n.d.). ChemicalBook.
- N-Fmoc-3-iodo-L-alanine methyl ester - Safety Data Sheet. (2026, March 21). ChemicalBook.
- 1H and 13C NMR spectra for compounds 3a-s and 4a-s. (n.d.).
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). Molecules, 27(4), 1234.
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry, 15, 2855–2863.
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 97-118.
- Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. (2009). The Journal of Organic Chemistry, 74(24), 9531–9534.
- FTIRによるタンパク質二次構造解析. (n.d.).
- 混合と純物質:FTIRによるアミノ酸サンプル異性体評価. (n.d.). Thermo Fisher Scientific.
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